![molecular formula C8H7BrFNO2 B2703155 Methyl 4-amino-2-bromo-6-fluorobenzoate CAS No. 1427437-19-1](/img/structure/B2703155.png)
Methyl 4-amino-2-bromo-6-fluorobenzoate
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Description
“Methyl 4-amino-2-bromo-6-fluorobenzoate” is a chemical compound with the CAS Number: 1427437-19-1 . It has a molecular weight of 248.05 and is usually in the form of a powder . The IUPAC name for this compound is “methyl 4-amino-2-bromo-6-fluorobenzoate” and its InChI Code is "1S/C8H7BrFNO2/c1-13-8(12)7-5(9)2-4(11)3-6(7)10/h2-3H,11H2,1H3" .
Molecular Structure Analysis
The molecular structure of “Methyl 4-amino-2-bromo-6-fluorobenzoate” can be represented by the InChI Code "1S/C8H7BrFNO2/c1-13-8(12)7-5(9)2-4(11)3-6(7)10/h2-3H,11H2,1H3" . This indicates that the compound consists of a methyl group (CH3), an amino group (NH2), a bromo group (Br), a fluoro group (F), and a benzoate group (C6H5COO).Physical And Chemical Properties Analysis
“Methyl 4-amino-2-bromo-6-fluorobenzoate” is a white crystalline powder. It has a molecular weight of 248.05 . The compound is slightly soluble in water but highly soluble in organic solvents such as ethanol, methanol, and acetone.Scientific Research Applications
For more information, you can find the product details here . Additionally, if you’re interested in related compounds, consider exploring Methyl 2-amino-4-bromo-6-fluorobenzoate (CAS Number: 1698028-23-7) . It shares similar structural features and may have distinct applications.
MilliporeSigma: Methyl 4-amino-2-bromo-6-fluorobenzoate MilliporeSigma: Methyl 2-amino-4-bromo-6-fluorobenzoate
properties
IUPAC Name |
methyl 4-amino-2-bromo-6-fluorobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrFNO2/c1-13-8(12)7-5(9)2-4(11)3-6(7)10/h2-3H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJLHEFATOSAMKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1Br)N)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-amino-2-bromo-6-fluorobenzoate |
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